molecular formula C7H6O3S B1306817 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde CAS No. 204905-77-1

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde

Cat. No.: B1306817
CAS No.: 204905-77-1
M. Wt: 170.19 g/mol
InChI Key: GNVXYRDVJKJZTO-UHFFFAOYSA-N
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Description

2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde: is an organic compound that features a fused ring system consisting of a thiophene ring and a dioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dihydroxythiophene with formaldehyde in the presence of an acid catalyst to form the dioxine ring. The resulting intermediate is then subjected to further reactions to introduce the aldehyde functional group at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions to achieve substitution reactions.

Major Products:

    Oxidation: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid.

    Reduction: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-methanol.

    Substitution: Various substituted derivatives of the thiophene ring.

Scientific Research Applications

Chemistry: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the synthesis of complex molecules.

Biology: In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets. Its aldehyde group allows for the formation of Schiff bases with amines, which can be used to investigate enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the synthesis of bioactive molecules. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde is largely dependent on its functional groups and the specific context in which it is used. The aldehyde group can form covalent bonds with nucleophiles, such as amines, leading to the formation of Schiff bases. This reactivity can be exploited in various chemical and biological applications.

Molecular Targets and Pathways:

    Enzymes: The compound can interact with enzymes that have nucleophilic active sites, potentially inhibiting their activity or altering their function.

    Receptors: In medicinal chemistry, derivatives of this compound may interact with biological receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    3,4-Ethylenedioxythiophene (EDOT): A structurally related compound used in the synthesis of conductive polymers.

    2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: An oxidized derivative of the target compound.

    7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde: A brominated analog with similar structural features.

Uniqueness: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde is unique due to the presence of both a thiophene ring and a dioxine ring fused together, along with an aldehyde functional group

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c8-3-6-7-5(4-11-6)9-1-2-10-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVXYRDVJKJZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(SC=C2O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393458
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204905-77-1
Record name 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A di-ol triblock copolymer, of the structure HO-BAB-OH, was synthesized from 3,4-ethylenedioxythiophene and a precursor that contained a hydroxyl group at one end and an EDOT group at the other end. This precursor was prepared by reacting a mono-amino mono-hydroxyl terminated poly(ethylene glycol) oligomer with 3,4-ethylenedioxythiophene-2-carboxaldehyde under the conditions described in Example #18, Part A. 3,4-Ethylenedioxythiophene-2-carboxaldehyde was prepared according to the Mohanakrishnan method in high yield (Mohanakrishnan et al., Tetrahedron, 55, 11745-11754 (1999)). The tri-block copolymers were made as follows: 2 mmol of PEGmonoEDOT with average molecular weight of 1500 Dalton and 170 mmol EDOT were mixed in butanol and heated at 80° C. To this solution, a solution of Baytron® C from Bayer (50% iron p-toluenesulfonate in butanol) was added drop-wise over 30 minutes. The reaction was stirred at room temperature for 6 days then the product was filtered and extracted with copious amount of water. Butyl acetate (150 mL) was added under stirring and the butanol was removed by fractional distillation. The resulting butyl acetate suspension was mixed with a trimer of hexamethylene diisocyanate at a ratio NCO/OH of 1.2 (Bayhydrur XP 7007 from Bayer). This mixture was used to cast coatings on primed iron panels. The resulting polyurethane coatings had a conductivity of 1×10−4 S/cm.
[Compound]
Name
BAB-OH
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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[Compound]
Name
mono-amino mono-hydroxyl
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reactant
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Name
Quantity
170 mmol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
iron p-toluenesulfonate
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Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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